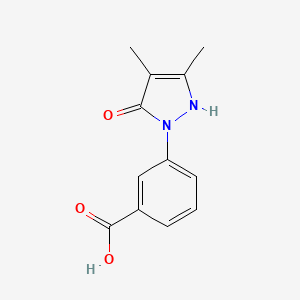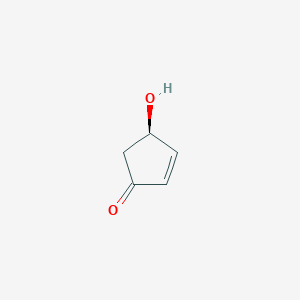
(R)-4-Hydroxycyclopent-2-enone
Vue d'ensemble
Description
(R)-4-Hydroxycyclopent-2-enone (4-HCPE) is an organic compound found in nature, and as a synthetic molecule, it has recently been studied for its potential in scientific research applications. 4-HCPE is a cyclopentenone, meaning it contains a five-membered ring with an oxygen atom at the center, and a hydroxy group attached to the fourth carbon atom of the ring. 4-HCPE has been found to have a variety of biochemical and physiological effects, and is of interest to researchers in many fields.
Applications De Recherche Scientifique
Chiral Synthesis from D-Glucose
(R)-4-Hydroxycyclopent-2-enone serves as a versatile chiral synthon for the synthesis of various compounds. A notable application is its transformation from D-glucose into different 2-substituted versions. This process is demonstrated in the synthesis of specific chiral synthons, which are critical intermediates for compounds like prostaglandin E2, the antibiotic (–)-pentenomycin I, and the synthetic insecticide allethrin (Achab & Das, 1990).
Prostanoid Synthesis
A significant application of (R)-4-Hydroxycyclopent-2-enone is in prostanoid synthesis. It is synthesized from phenol and utilized as an intermediate in the production of various prostanoids, which are important biological compounds (Gill & Rickards, 1979).
Reaction with Thiols
The compound demonstrates interesting chemical reactivity, such as its reaction with thiols to yield syn-disubstituted cycloalkanones. This reaction pathway offers insights into the chemical behavior of cyclopentenones and their derivatives (Bickley et al., 2006).
Photocycloaddition Reactions
(R)-4-Hydroxycyclopent-2-enone derivatives have been studied for their photochemical [2+2] cycloaddition reactions with alkenes. These reactions are essential for creating functionally diverse bicyclo[3.2.0]heptanes, showcasing the compound's utility in advanced organic synthesis (Le Liepvre et al., 2009).
Renewable Chemical Synthesis
It is also involved in the synthesis of renewable chemicals. A notable example is its role in the selective synthesis of renewable 1,3-cyclopentanediol from lignocellulose, indicating its potential in sustainable chemistry applications (Li et al., 2016).
Synthesis of Chiral Prostanoid Intermediates
The compound is used to prepare chiral prostanoid intermediates from phenol. This synthesis is crucial in creating 2-substituted derivatives, which are important intermediates in prostaglandin synthesis (Gill & Rickards, 1979).
Propriétés
IUPAC Name |
(4R)-4-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNDDRBMUVFQIZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424919 | |
| Record name | (R)-4-Hydroxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Hydroxycyclopent-2-enone | |
CAS RN |
59995-47-0 | |
| Record name | (R)-4-Hydroxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







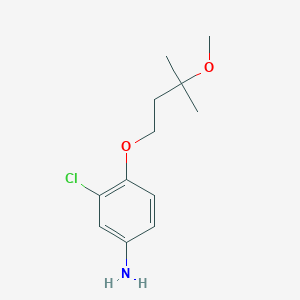
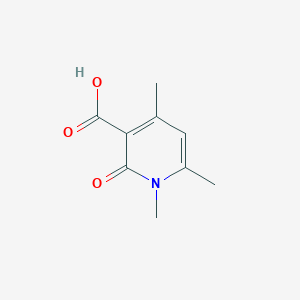
![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)


![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

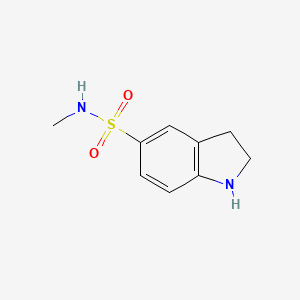
![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)
